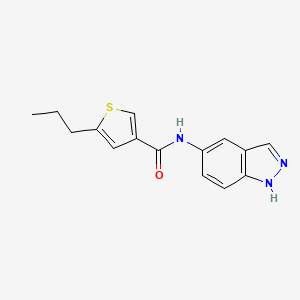![molecular formula C14H21NO B5493076 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5493076.png)
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide, also known as MPA, is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The exact mechanism of action of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide is not fully understood. However, it is believed to exert its effects through the modulation of neurotransmitter systems, particularly the dopamine and norepinephrine systems. 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have various biochemical and physiological effects. In animal studies, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to have analgesic and anti-inflammatory effects. In addition, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have potential neuroprotective effects, particularly in the context of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, one of the main limitations of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its potential toxicity. This compound has been shown to have neurotoxic effects at high doses, which can limit its use in certain studies.
未来方向
There are several future directions for the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and cancer. Another potential direction is the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide as a research tool for the development of novel drugs that target the dopamine and norepinephrine systems. Additionally, further studies are needed to investigate the potential neuroprotective effects of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide and to determine the optimal dosing and administration regimens for this compound.
合成方法
The synthesis of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to produce 2-methylphenylacetyl chloride. This intermediate is then reacted with 1-(2-methylphenyl)propylamine to form the final product, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
科学研究应用
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In neuroscience, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been studied for its effects on neurotransmitter systems, particularly the dopamine and norepinephrine systems. This compound has also been investigated for its potential use as a research tool in the field of drug discovery.
属性
IUPAC Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-13(15-14(16)10(2)3)12-9-7-6-8-11(12)4/h6-10,13H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYRKFHKXEXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5493000.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5493003.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5493006.png)
![(4aS*,8aS*)-2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5493021.png)
![rel-(1R,5S,6r)-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5493036.png)
![(2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenoxy)acetic acid](/img/structure/B5493040.png)
![2-{[4-(4-thiomorpholinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493044.png)
![2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5493045.png)

![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493070.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)